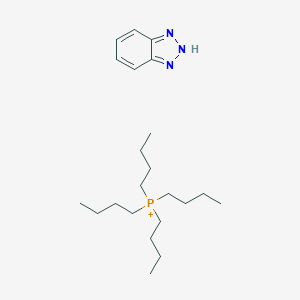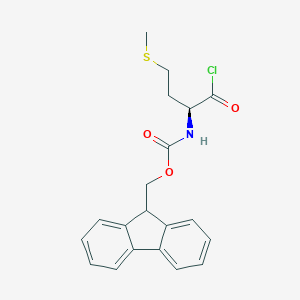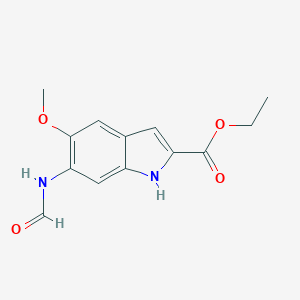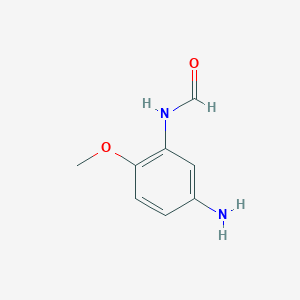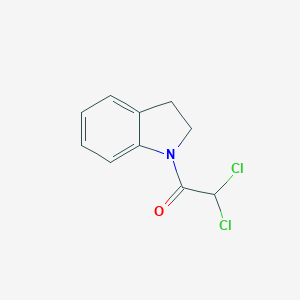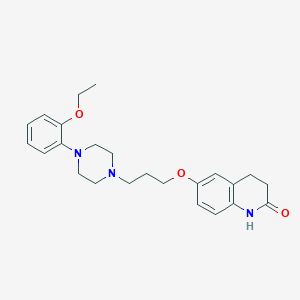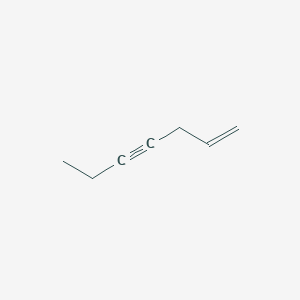
Hept-1-en-4-yne
概要
説明
“Hept-1-en-4-yne” is a hydrocarbon belonging to the alkynes group, characterized by a carbon-carbon triple bond . It has a molecular formula of C7H10 .
Synthesis Analysis
Hept-1-en-4-yne can be synthesized using standard organic chemistry techniques. One method involves reacting a hexyl halide with sodium acetylide, producing heptyne as a result . Another method involves a one-pot, three-step process involving a palladium(II)-catalysed Overman rearrangement, a ruthenium(II)-catalysed ring closing enyne metathesis reaction followed by a hydrogen bond directed Diels–Alder reaction .Molecular Structure Analysis
The molecular structure of Hept-1-en-4-yne is characterized by a carbon-carbon triple bond. The ‘-yne’ in its name signifies the presence of a triple bond, and the ‘1’ indicates that the triple bond starts at the first carbon . The molecular weight is 94.154 Da .Physical And Chemical Properties Analysis
Hept-1-en-4-yne is a colorless liquid at room temperature and has a faintly sweet odor . It’s less dense than water and its vapors are heavier than air . It boils at approximately 98 degrees Celsius and freezes at about -34.5 degrees Celsius .科学的研究の応用
Synthesis of Stereomeric Acetylenes : Hept-1-en-4-yne is used as a convenient route for synthesizing stereoisomeric terminal acetylenes, highlighting its importance in organic chemistry (Farrell, Hearn, & Thaller, 1978).
Preparation of Alk-2-en-4-yn-1-ols and Furans : Trans-hept-2-ene-4,6-diyn-1-ol, a derivative, serves as a precursor for preparing various alk-2-en-4-yn-1-ols and furans, indicating its application in synthetic organic chemistry (Landor & Pepper, 1966).
HIV-1 Reverse Transcriptase Inhibition : Hept-1-en-4-yne derivatives (HEPT) have been used in studying the conformational aspects of HIV-1 reverse transcriptase inhibitors and their interactions with proteins, contributing to antiviral research (Lawtrakul, Hannongbua, Beyer, & Wolschann, 1999).
Development of HIV Non-nucleoside Reverse Transcriptase Inhibitors (NNRTIs) : HEPT derivatives are highly potent HIV-1 NNRTIs with broad-resistance spectrum and optimal pharmacokinetic profiles. They have significantly contributed to the development of the DABO family of NNRTIs (Chen, Zhan, Wu, Li, & Liu, 2012).
Flavor Contribution to Fresh Milk : Hept-cis-4-enal, another derivative, significantly contributes to the flavor of fresh milk even at low concentrations, indicating its importance in food chemistry (Bendall & Olney, 2001).
Inhibition of Ornithine Decarboxylase (ODC) : (2R,5R)-hept-6-yne-2,5-diamine, a potent and selective enzyme-activated irreversible inhibitor of ODC, showcases its application in biochemistry and pharmacology (Casara, Darwin, Metcalf, & Jung, 1985).
Complexing Agent in Cloud Point Extraction : HEPTS, a variant, is used as a complexing agent in cloud point extraction for the preconcentration and determination of trace amounts of copper in a saturated saline medium, indicating its analytical application (Hassanien, Abdel‐Rhman, & El-asmy, 2007).
Safety And Hazards
将来の方向性
The partial hydrogenation of acetylenes like Hept-1-en-4-yne has achieved industrial importance . The partial transformation of the alkyne to the corresponding alkene is possible because the alkyne is more strongly bonded to the metal . This makes Hept-1-en-4-yne an interesting topic for future research in the realm of organic chemistry .
特性
IUPAC Name |
hept-1-en-4-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10/c1-3-5-7-6-4-2/h3H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAOTVQVMJKVGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504744 | |
| Record name | Hept-1-en-4-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hept-1-en-4-yne | |
CAS RN |
19781-78-3 | |
| Record name | 1-Hepten-4-yne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19781-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hept-1-en-4-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


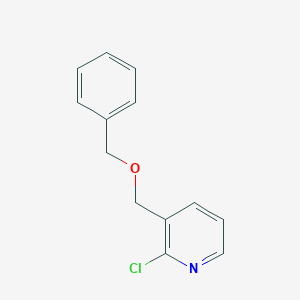

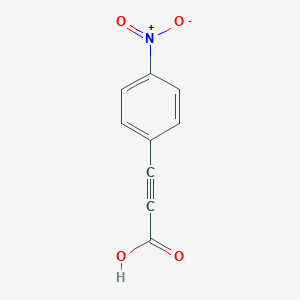
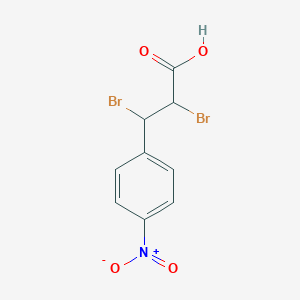
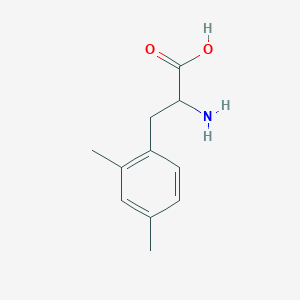
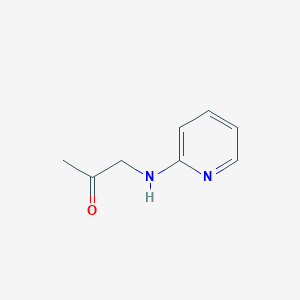
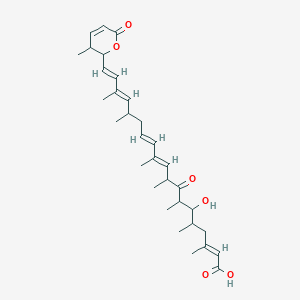
![7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-F]quinoline-4,5-dione](/img/structure/B19868.png)
